Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-
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Overview
Description
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is an organic compound that features a benzaldehyde moiety substituted with a 5-bromo-3-pyridinyl group via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for reaction efficiency, cost of reagents, and safety protocols.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 4-[(5-bromo-3-pyridinyl)ethynyl]benzoic acid.
Reduction: 4-[(5-bromo-3-pyridinyl)ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- depends on its application. In the context of fluorescent probes, the compound’s mechanism involves the absorption of light and subsequent emission of fluorescence. The presence of the 5-bromo-3-pyridinyl group can modulate the electronic properties of the compound, affecting its fluorescence characteristics .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the benzaldehyde and bromine functionalities but lacks the ethynyl and pyridinyl groups.
4-[(3-Pyridinyl)ethynyl]benzaldehyde: Similar structure but without the bromine atom on the pyridine ring.
Uniqueness
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is unique due to the combination of the benzaldehyde moiety, the ethynyl linkage, and the 5-bromo-3-pyridinyl group. This combination imparts distinct electronic and structural properties, making it valuable for specific applications in research and industry .
Biological Activity
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzaldehyde core substituted with a 5-bromo-3-pyridinyl ethynyl group. This unique structure may contribute to its biological properties.
Research indicates that compounds similar to benzaldehyde derivatives can interact with various biological targets, including:
- Nuclear Receptors : Compounds with similar structures have been shown to act as agonists for nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR). These interactions are crucial for regulating drug metabolism and detoxification processes in the liver .
- Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds that activate CAR and PXR can lead to altered cell viability in hepatocellular carcinoma cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of benzaldehyde derivatives:
Study | Compound | Target | Effect | IC50/EC50 |
---|---|---|---|---|
Compound 2 | CAR | Agonist | Nanomolar range | |
Compound 3 | PXR | Cytotoxicity | Moderate | |
New Chalcones | Bacterial strains | Antibacterial | Varies |
Case Studies
- Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of various benzaldehyde derivatives, it was found that compounds with lipophilic substitutions showed enhanced activity against cancer cell lines. The mechanism was attributed to their ability to penetrate cellular membranes more effectively .
- Antibacterial Activity : Another study explored the synthesis of new chalcones derived from benzaldehyde and assessed their antibacterial properties. The results indicated that specific substitutions could enhance antibacterial efficacy against Gram-positive bacteria, suggesting potential therapeutic applications .
- Nuclear Receptor Modulation : A detailed examination of benzaldehyde derivatives revealed their dual action as agonists for CAR and PXR. This dual activation could potentially be harnessed for therapeutic strategies aimed at liver diseases or drug metabolism modulation .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of benzaldehyde derivatives:
- Substituent Effects : The introduction of halogen groups, such as bromine, has been shown to significantly increase receptor binding affinity and selectivity for CAR and PXR .
- Cytotoxic Profiles : The cytotoxicity profiles vary widely among different derivatives, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Properties
CAS No. |
650606-56-7 |
---|---|
Molecular Formula |
C14H8BrNO |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
4-[2-(5-bromopyridin-3-yl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C14H8BrNO/c15-14-7-13(8-16-9-14)6-3-11-1-4-12(10-17)5-2-11/h1-2,4-5,7-10H |
InChI Key |
HTKCPRROHDHPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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